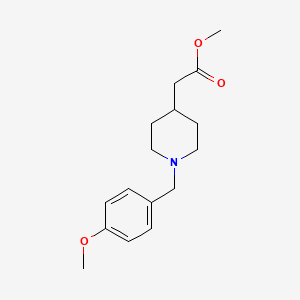

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate

Description

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a piperidine-derived ester featuring a 4-methoxybenzyl substituent at the piperidine nitrogen and an acetoxymethyl group at the 4-position of the ring. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.37 g/mol (estimated based on structural analogs in ). The compound is structurally characterized by:

- A piperidine ring serving as the central scaffold.

- A 4-methoxybenzyl group attached to the nitrogen, introducing electron-donating methoxy functionality.

- A methyl ester at the acetyl group, influencing solubility and metabolic stability.

This compound is primarily used in pharmaceutical intermediate synthesis, leveraging its piperidine core for modulating pharmacokinetic properties in drug candidates. Its hydrochloride salt (CAS: 946699-21-4) was previously available but is now listed as discontinued ().

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate |

InChI |

InChI=1S/C16H23NO3/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2/h3-6,13H,7-12H2,1-2H3 |

InChI Key |

BUMAQMIUQPWKCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Nitrogen with 4-Methoxybenzyl Group

A common approach to introduce the 4-methoxybenzyl substituent involves the alkylation of the piperidine nitrogen with 4-methoxybenzyl chloride or bromide under basic conditions. This step is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

- To a cooled suspension of sodium hydride in DMF, 4-methoxybenzyl chloride is added dropwise at 0–5 °C.

- After stirring, the piperidine derivative is added slowly, and the mixture is heated to 60 °C for several hours.

- The reaction mixture is then quenched with ice water, extracted with ethyl acetate, washed, dried, and concentrated to yield the N-(4-methoxybenzyl)piperidine intermediate.

Introduction of the Acetate Group at the 4-Position

The 4-position functionalization can be achieved by various methods, including:

- Nucleophilic substitution or addition reactions on 4-piperidone derivatives.

- Carboxylation followed by esterification to introduce the acetate moiety.

One reported method involves the conversion of 1-benzyl-4-phenylpiperidine-4-carbonitrile to the corresponding carboxylic acid by alkaline hydrolysis, followed by esterification with methanol to yield the methyl ester.

Esterification to Form Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate

The final esterification step typically involves reacting the carboxylic acid intermediate with methanol under acidic or basic catalysis to form the methyl ester.

Alternative Synthetic Routes

Some patents describe multi-step syntheses involving:

- Protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups.

- Formation of intermediates such as N-Boc-4-piperidones.

- Subsequent amination, reduction, and deprotection steps to yield the desired substituted piperidine derivatives.

Hydrogenation steps using palladium on carbon catalysts under mild conditions are also employed to reduce intermediates to the piperidine ring system.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- The alkylation step is sensitive to temperature and base choice; sodium hydride in DMF provides good yields but requires careful handling due to reactivity.

- Hydrolysis of nitrile intermediates to acids proceeds efficiently under reflux with sodium hydroxide in ethanol, with yields around 70%.

- Esterification yields can be improved by optimizing catalyst concentration and reaction time; mild acidic conditions favor cleaner products.

- Protection of the piperidine nitrogen with Boc groups facilitates selective functionalization at the 4-position and improves overall synthetic flexibility.

- Hydrogenation steps using palladium catalysts are effective for reducing unsaturated intermediates to the saturated piperidine ring, critical for final product formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzyl derivatives.

Reduction: Formation of piperidin-4-ylmethanol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxybenzyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurological pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 4-Methoxybenzyl vs.

- Ester vs. Alcohol : The methyl ester in the target compound increases lipophilicity relative to the hydroxyl group in 185434-50-8, which may improve blood-brain barrier penetration .

- Chloropyridazinyl vs. Aromatic Substituents : The chloropyridazinyl group in 1322604-81-8 introduces a heterocyclic motif, likely altering metabolic stability and target selectivity compared to benzyl-derived analogs .

Biological Activity

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine core substituted with a methoxybenzyl group. This structural configuration is believed to enhance its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives exhibit varying degrees of antimicrobial properties. Compounds with similar structures have shown significant inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and other bacteria. For instance, related piperidine derivatives have demonstrated IC50 values ranging from 1 to 5 μg/mL against Mtb .

- Cancer Therapeutics : Research has indicated that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown efficacy against human breast cancer cells, with IC50 values reported around 18 μM . The mechanism often involves modulation of key cellular pathways such as apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Studies on similar compounds have revealed their potential to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the methoxy group is thought to contribute significantly to its pharmacological profile. Comparative studies with other piperidine derivatives reveal how modifications in the substituents can lead to variations in potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate | Fluorine substituent | Higher potency against certain pathogens |

| Methyl 2-(1-(3-chlorobenzyl)piperidin-4-yl)acetate | Chlorine substituent | Varying lipophilicity and receptor interactions |

| This compound | Methoxy group | Potentially different biological activity profile |

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit Mtb. The results showed that certain analogs achieved nearly complete sterilization in combination therapies within two weeks, highlighting the potential of these compounds in treating tuberculosis .

- Cancer Cell Inhibition : In vitro assays on breast cancer cell lines demonstrated that derivatives similar to this compound significantly inhibited cell growth, with mechanisms involving apoptosis induction and PARP inhibition .

- Neuroprotective Effects : Research into piperidine-based compounds has also suggested neuroprotective properties through AChE inhibition, which could be beneficial in treating Alzheimer’s disease .

Q & A

Q. What are the common synthetic routes for Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate, and what key intermediates are involved?

The synthesis typically involves alkylation or reductive amination of piperidin-4-yl-acetate derivatives. For example, intermediates like 4-methoxybenzyl chloride or bromide are used to functionalize the piperidine nitrogen. Structural analogs (e.g., fluorobenzyl or methylbenzyl derivatives) are synthesized via similar routes, as seen in substituted piperidine esters . Key steps include:

- Coupling of 4-methoxybenzyl halides with piperidin-4-yl-acetate precursors under basic conditions.

- Purification via column chromatography or recrystallization (mp data for related compounds: 96–98°C ).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- HPLC : Use a methanol-buffer mobile phase (65:35, pH 4.6 with sodium 1-octanesulfonate) for purity assessment .

- LCMS : Confirm molecular ion peaks (e.g., m/z 598 [M+H]+ in related piperidine derivatives ).

- NMR : Analyze methoxy (δ ~3.7 ppm) and piperidine protons (δ 1.5–3.0 ppm) for structural validation .

Q. How does the 4-methoxybenzyl group influence the compound’s physicochemical properties?

The methoxy group enhances lipophilicity (logP) and may improve blood-brain barrier penetration. Comparative studies with non-substituted benzyl analogs show altered solubility and stability, as seen in similar piperidine derivatives .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Store in airtight containers at –20°C, protected from light and moisture. Degradation risks include hydrolysis of the ester group (e.g., related compounds require desiccants and inert atmospheres ).

Q. How can researchers validate the successful formation of the piperidin-4-yl-acetate moiety during synthesis?

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹).

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., ethyl oxalyl derivatives ).

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Catalyst Screening : Use palladium or nickel catalysts for efficient C–N coupling .

- Microwave-assisted synthesis : Reduce reaction time for steps like reductive amination (e.g., 30 minutes vs. 12 hours ).

Q. How to resolve discrepancies in biological activity data across different assay systems?

- Assay standardization : Control variables like buffer pH (e.g., sodium acetate pH 4.6 ) and temperature.

- Metabolite profiling : Use LCMS to identify degradation products that may interfere with activity .

Q. What advanced chromatographic methods are suitable for separating stereoisomers or related impurities?

- Chiral HPLC : Use amylose-based columns with hexane:isopropanol gradients.

- Ion-pair chromatography : Sodium 1-octanesulfonate improves resolution of polar impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use diastereomeric salt formation (e.g., tartaric acid derivatives).

- Process analytics : Implement inline PAT (Process Analytical Technology) to monitor enantiomeric excess during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.